N-(3-chloro-5-iodopyridin-4-yl)acetamide
Description
N-(3-Chloro-5-iodopyridin-4-yl)acetamide is a halogenated pyridine derivative featuring an acetamide group at position 4, a chlorine atom at position 3, and an iodine atom at position 5 of the pyridine ring. Its molecular formula is C₇H₅ClIN₂O, with a molecular weight of 295.49 g/mol (calculated). The compound’s structural uniqueness arises from the combination of halogen substituents (Cl and I) and the acetamide moiety, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C7H6ClIN2O |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
N-(3-chloro-5-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12) |
InChI Key |
SIOHMHOTHGNCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-iodopyridin-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3-chloro-5-iodopyridine.
Deprotonation: Sodium hydride is used to deprotonate the amino group in tetrahydrofuran under an inert atmosphere.
Acetylation: Acetyl chloride is then added to the reaction mixture at room temperature to form the acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: The acetamide group can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-chloro-5-iodopyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-5-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Halogen Substituents :
- The iodine atom in this compound enhances molecular weight and polarizability compared to analogs with lighter halogens (e.g., Cl or F). Iodine’s size and electronegativity may facilitate halogen bonding, influencing interactions in biological systems or crystal packing .
- In contrast, N-(4-hydroxy-5-iodopyridin-3-yl)acetamide replaces chlorine with a hydroxyl group, increasing hydrophilicity and altering hydrogen-bonding capabilities .
Heterocyclic Core: Pyridine-based analogs (e.g., N-(6-chloropyridin-2-yl)acetamide derivatives) exhibit diverse bioactivities, such as antifungal properties, due to sulfonylpiperazine and thiazole extensions . Pyrazole-based compounds (e.g., 2-chloro-N-(pyrazol-5-yl)acetamide) prioritize insecticidal activity, leveraging cyano and chloro substituents for target specificity .
Pharmacological Potential: While this compound lacks direct activity data, analogs like N-(6-chloropyridin-2-yl)acetamide demonstrate broad-spectrum antifungal activity, suggesting that halogen positioning and auxiliary functional groups (e.g., sulfonyl) are critical for bioactivity .
Synthetic Utility :
- The iodine atom in the target compound may serve as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization—a feature less feasible in hydroxylated analogs .
Research Findings and Trends
- Antimicrobial Activity : Pyridine-acetamide hybrids with sulfonylpiperazine moieties (e.g., compound 50 in ) show enhanced antifungal activity due to improved membrane penetration and target binding .
- Insecticide Development: Chloroacetamide-pyrazole hybrids () highlight the importance of chloro and cyano groups in disrupting insect nervous systems .
- Structural Insights : Crystallographic studies using programs like SHELXL () have been pivotal in resolving the 3D structures of halogenated acetamides, aiding in structure-activity relationship (SAR) analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
